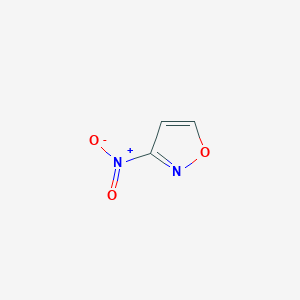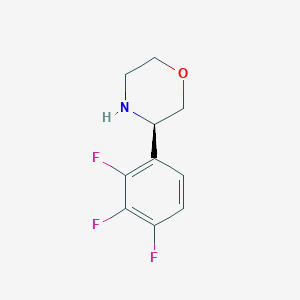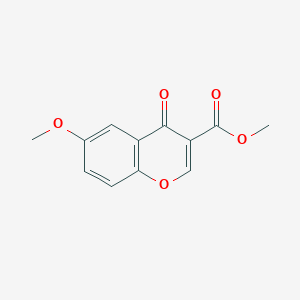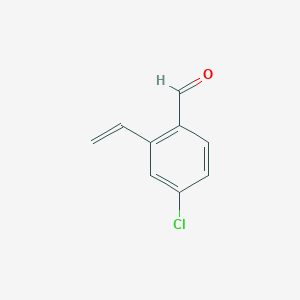
2-Bromo-4-octylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-octylthiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of a bromine atom at the second position and an octyl group at the fourth position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-octylthiophene typically involves the bromination of 4-octylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvent, catalyst, and reaction conditions is crucial to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions
2-Bromo-4-octylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts are used in the presence of base and appropriate ligands. The reactions are conducted under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, coupled products with extended conjugation, and various oxidized or reduced thiophene derivatives.
科学的研究の応用
2-Bromo-4-octylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology: The compound is explored for its potential as a bioactive molecule. Derivatives of thiophenes have shown antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate the therapeutic potential of thiophene derivatives in treating various diseases. The compound’s structural versatility allows for the design of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of sensors and photovoltaic devices.
作用機序
The mechanism of action of 2-Bromo-4-octylthiophene depends on its application. In electronic devices, the compound’s conjugated structure facilitates charge transport and enhances electronic properties. In biological systems, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
2-Bromothiophene: Lacks the octyl group, making it less hydrophobic and less suitable for certain applications.
4-Octylthiophene: Lacks the bromine atom, limiting its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-octylthiophene: Contains an additional bromine atom, which can lead to different reactivity and properties.
Uniqueness
2-Bromo-4-octylthiophene is unique due to the presence of both the bromine atom and the octyl group. This combination imparts specific reactivity and solubility properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other thiophene derivatives.
特性
IUPAC Name |
2-bromo-4-octylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-12(13)14-10-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAXOAPMYYUXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)


![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)



